molecular formula C18H22F3N3O3S B12946319 Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-[(trifluoromethyl)thio]phenyl]-, 1,1-dimethylethyl ester

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-[(trifluoromethyl)thio]phenyl]-, 1,1-dimethylethyl ester

Cat. No.: B12946319
M. Wt: 417.4 g/mol
InChI Key: CSTDJYYKYBCTKC-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-[(trifluoromethyl)thio]phenyl]-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of imidazopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the trifluoromethylthio group and the imidazopyrazine core makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,5-a]pyrazine derivatives typically involves multicomponent reactions (MCRs) that are efficient and atom-economical. One common method involves the use of iodine as a catalyst in a one-pot three-component condensation reaction. This reaction involves an aryl aldehyde, 2-aminopyridine or 2-aminopyrazine, and tert-butyl isocyanide, resulting in the formation of imidazopyrazine derivatives .

Industrial Production Methods

Industrial production methods for such compounds often rely on scalable and cost-effective synthetic routes. The use of iodine as a catalyst offers a cost-effective method for the synthesis of imidazo[1,5-a]pyrazine derivatives at room temperature, which simplifies the workup process and provides good yields .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-a]pyrazine derivatives can undergo various types of chemical reactions, including:

    Oxidation: These compounds can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the imidazopyrazine core, leading to different derivatives.

    Substitution: Substitution reactions, especially involving the trifluoromethylthio group, can lead to a variety of products.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, sodium acetate, and tert-butyl isocyanide. Reaction conditions often involve room temperature or slightly elevated temperatures to ensure efficient conversion .

Major Products

The major products formed from these reactions are typically imidazopyrazine derivatives with various functional groups that enhance their biological activity and chemical properties .

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyrazine derivatives involves their interaction with various molecular targets and pathways. These compounds can inhibit specific enzymes or receptors, leading to their biological effects. For example, some derivatives have shown kinase inhibitory activity, which is crucial for their anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-[(trifluoromethyl)thio]phenyl]-, 1,1-dimethylethyl ester is unique due to the presence of the trifluoromethylthio group, which enhances its biological activity and chemical stability. This makes it a valuable compound for various scientific and industrial applications .

Biological Activity

Imidazo[1,5-a]pyrazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-[(trifluoromethyl)thio]phenyl]-, 1,1-dimethylethyl ester is a notable member of this class, characterized by its complex structure and promising pharmacological properties.

Structural Overview

The compound features:

  • A fused imidazo[1,5-a]pyrazine core.
  • A carboxylic acid group.
  • An ester functional group.
  • A hexahydro-3-oxo moiety.
  • A trifluoromethylthio-substituted phenyl group.

These structural elements contribute to its potential interactions with various biological targets.

Imidazo[1,5-a]pyrazine derivatives typically exert their biological effects through:

  • Enzyme Inhibition : Many derivatives act as inhibitors of specific enzymes involved in disease pathways, such as kinases and phosphatases.
  • Receptor Modulation : These compounds may interact with various receptors, including those involved in cancer proliferation and inflammatory responses.

Anticancer Activity

Research has shown that imidazo[1,5-a]pyrazine derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies : The compound has been evaluated against several human cancer cell lines, including MCF-7 (breast), A549 (lung), and HepG2 (liver). Results indicate that certain derivatives can inhibit cell growth effectively, with IC50 values comparable to standard chemotherapeutics like Doxorubicin .
Cell LineIC50 (μM)Comparison with Doxorubicin (μM)
MCF-7110.85
A549131.5
HepG21110

Antimicrobial and Anti-inflammatory Properties

In addition to anticancer effects, imidazo[1,5-a]pyrazine derivatives have demonstrated:

  • Antimicrobial Activity : Some compounds show effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Studies suggest that these compounds may inhibit inflammatory pathways, making them candidates for treating conditions like arthritis .

Case Studies and Research Findings

Several studies have highlighted the potential of imidazo[1,5-a]pyrazine derivatives:

  • Synthesis and Evaluation : A study synthesized a series of imidazo[1,5-a]pyrazines and evaluated their anticancer activity against multiple cell lines using the MTT assay. Compounds showed significant cytotoxicity with varying potency depending on structural modifications .
  • Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the imidazo[1,5-a]pyrazine scaffold could enhance biological activity. For example, the introduction of electron-donating groups at certain positions increased potency against cancer cell lines .
  • Mechanistic Studies : Further research indicated that these compounds could inhibit key signaling pathways involved in cancer progression by targeting specific kinases and receptors .

Properties

Molecular Formula

C18H22F3N3O3S

Molecular Weight

417.4 g/mol

IUPAC Name

tert-butyl 3-oxo-2-[3-(trifluoromethylsulfanyl)phenyl]-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate

InChI

InChI=1S/C18H22F3N3O3S/c1-17(2,3)27-16(26)22-7-8-23-13(10-22)11-24(15(23)25)12-5-4-6-14(9-12)28-18(19,20)21/h4-6,9,13H,7-8,10-11H2,1-3H3

InChI Key

CSTDJYYKYBCTKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3=CC(=CC=C3)SC(F)(F)F

Origin of Product

United States

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